molecular formula C8H10IN B13642396 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile

Cat. No.: B13642396
M. Wt: 247.08 g/mol
InChI Key: LJTJZNKKZKRLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile is a chemical compound characterized by the presence of an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to a propanenitrile group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile typically involves the iodination of a bicyclo[1.1.1]pentane precursor followed by the introduction of the propanenitrile group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a nitrile-containing reagent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and nitrile introduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of oxides or other oxidized products.

Scientific Research Applications

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
  • 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile is unique due to its specific combination of the bicyclo[1.1.1]pentane ring, iodine atom, and propanenitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanenitrile

InChI

InChI=1S/C8H10IN/c9-8-4-7(5-8,6-8)2-1-3-10/h1-2,4-6H2

InChI Key

LJTJZNKKZKRLNF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.